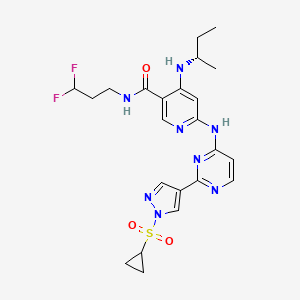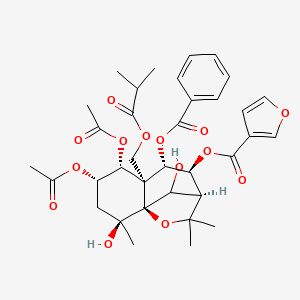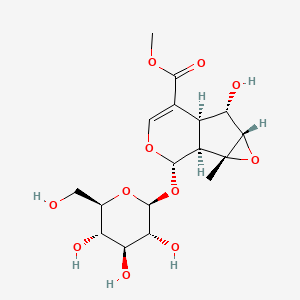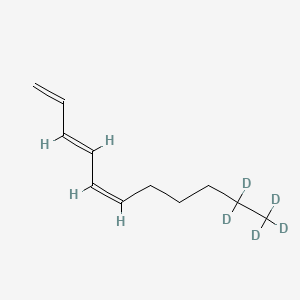
(1,3E,5Z)-Undeca-1,3,5-triene-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3E,5Z)-Undeca-1,3,5-triene-d5 is a deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene. It is a hydrocarbon compound with the molecular formula C11H13D5. The compound features a conjugated triene system, which is a sequence of three alternating double and single bonds. The deuterium labeling (d5) indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3E,5Z)-Undeca-1,3,5-triene-d5 typically involves the deuteration of (1,3E,5Z)-Undeca-1,3,5-triene. One common method is the catalytic hydrogenation of the corresponding triene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction conditions usually include a controlled temperature and pressure to ensure selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized reactors and catalysts. The process is optimized to achieve high yields and purity of the deuterated product. The use of deuterium gas and efficient catalysts ensures the selective replacement of hydrogen atoms with deuterium.
Analyse Des Réactions Chimiques
Types of Reactions: (1,3E,5Z)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triene system to a saturated hydrocarbon.
Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(1,3E,5Z)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (1,3E,5Z)-Undeca-1,3,5-triene-d5 involves its interaction with molecular targets and pathways in chemical and biological systems. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. The compound’s triene system can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
(1,3E,5Z)-Undeca-1,3,5-triene: The non-deuterated analog of (1,3E,5Z)-Undeca-1,3,5-triene-d5.
(3Z,5E)-1,3,5-Undecatriene: An isomer with different double bond configurations.
(E,E)-1,3,5-Undecatriene: Another isomer with a different arrangement of double bonds.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision. The compound’s triene system also offers versatility in undergoing various chemical reactions, making it valuable in different research fields.
Propriétés
Formule moléculaire |
C11H18 |
|---|---|
Poids moléculaire |
155.29 g/mol |
Nom IUPAC |
(3E,5Z)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9-/i2D3,4D2 |
Clé InChI |
JQQDKNVOSLONRS-QENOAVLCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CCC\C=C/C=C/C=C |
SMILES canonique |
CCCCCC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


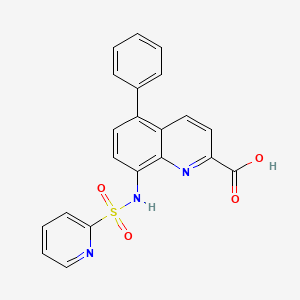

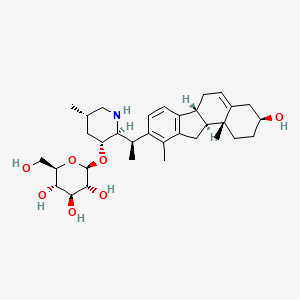
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
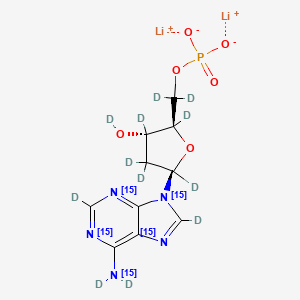
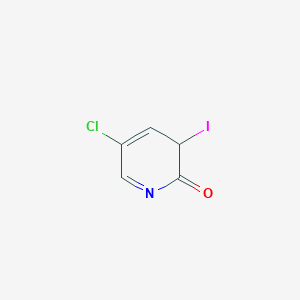
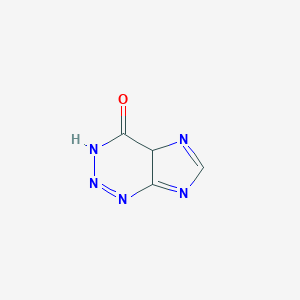
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

